3-(4-aminophenoxy)-N,N-dimethylpropanamide

Regiochemistry Isomer identification Fragment-based drug design

3-(4-Aminophenoxy)-N,N-dimethylpropanamide (CAS 1183382-59-3) is a small-molecule aryloxy-alkanamide building block with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol. The compound features a 4-aminophenoxy group linked via a three-carbon ether tether to an N,N-dimethylpropanamide terminus.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13188565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenoxy)-N,N-dimethylpropanamide
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCOC1=CC=C(C=C1)N
InChIInChI=1S/C11H16N2O2/c1-13(2)11(14)7-8-15-10-5-3-9(12)4-6-10/h3-6H,7-8,12H2,1-2H3
InChIKeyWKWFUDUYKKBNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Aminophenoxy)-N,N-dimethylpropanamide Procurement Guide: Chemical Profile and Comparator Differentiation


3-(4-Aminophenoxy)-N,N-dimethylpropanamide (CAS 1183382-59-3) is a small-molecule aryloxy-alkanamide building block with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . The compound features a 4-aminophenoxy group linked via a three-carbon ether tether to an N,N-dimethylpropanamide terminus. It belongs to the aminophenoxy-propanamide structural class, which has been exploited in medicinal chemistry for the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other target-directed ligands [1]. Commercially, it is supplied at 95% purity by multiple vendors including Enamine (EN300-60613) and Fluorochem, and is intended exclusively for laboratory research use .

Why 3-(4-Aminophenoxy)-N,N-dimethylpropanamide Cannot Be Replaced by Positional Isomers or Primary Amide Analogs


The 4-aminophenoxy-N,N-dimethylpropanamide scaffold presents three key structural decision points—regiochemistry of the aniline group (4- vs 3-position), degree of amide alkylation (N,N-dimethyl vs primary amide or N-methyl), and tether length (3-carbon vs 2-carbon)—that collectively preclude generic substitution . The para substitution geometry of the target compound positions the aniline nitrogen for linear vector extension in fragment-based drug design, whereas the meta isomer (3-(3-aminophenoxy)-N,N-dimethylpropanamide, CAS 1179304-85-8) introduces a kinked trajectory that alters target binding pose and pharmacophore matching . The N,N-dimethyl amide terminus eliminates the hydrogen-bond donor (HBD) character present in the primary amide analog (3-(4-aminophenoxy)propanamide, CAS 121489-79-0), shifting the compound's solubility, permeability, and target engagement profile . These differences are not cosmetic; they determine whether a compound can successfully occupy a given binding pocket or serve as a competent synthetic intermediate in a given reaction sequence.

Quantitative Differentiation Evidence for 3-(4-Aminophenoxy)-N,N-dimethylpropanamide Against Closest Analogs


Regiochemical Purity: Para (4-) vs Meta (3-) Aminophenoxy Isomer Differentiation by Molecular Descriptor

The target compound (4-aminophenoxy isomer, CAS 1183382-59-3) and its closest positional isomer (3-aminophenoxy, CAS 1179304-85-8) share identical molecular formula (C₁₁H₁₆N₂O₂) and molecular weight (208.26 g/mol) but are unambiguously differentiated by InChIKey: WKWFUDUYKKBNMS-UHFFFAOYSA-N for the 4-isomer versus a distinct InChIKey for the 3-isomer, reflecting the different substitution pattern on the phenyl ring . The 4-amino substitution places the amine para to the ether oxygen, yielding a linear extension vector (N-to-O distance approximately 4.3 Å), whereas the 3-amino (meta) isomer projects the amine at an approximately 120° angle relative to the ether axis. In fragment-based drug design campaigns, this difference determines whether the amine can engage distal binding-site residues or serve as a synthetic handle for further elaboration [1].

Regiochemistry Isomer identification Fragment-based drug design

Amide Hydrogen-Bond Donor Count: N,N-Dimethyl vs Primary Amide Differentiation

The N,N-dimethyl amide group of the target compound confers zero hydrogen-bond donor (HBD) atoms at the amide nitrogen, compared to one HBD for the primary amide analog 3-(4-aminophenoxy)propanamide (CAS 121489-79-0) . This difference directly impacts key drug-likeness parameters: the N,N-dimethyl substitution reduces topological polar surface area (tPSA) and eliminates the amide NH as a potential metabolic liability or solubility-determining group. In the context of the HIV-1 NNRTI series by Prucha et al. (2023), the N,N-dimethylpropanamide terminus was conserved across 34 compounds, indicating that this substitution pattern was deliberately selected for target engagement at the NNRTI binding pocket, where the dimethyl group occupies a hydrophobic sub-pocket adjacent to Lys102 [1]. The primary amide analog would introduce a polar HBD that is incompatible with this hydrophobic cavity.

Hydrogen bonding Permeability Physicochemical profiling

Commercial Purity and Supply Chain Differentiation: 95% Baseline vs Niche Custom Synthesis

The target compound is commercially stocked by Enamine LLC (product code EN300-60613) at 95% purity, with additional listings from Fluorochem (UK), Hairuichem, and Leyan (China) [1]. By contrast, the positional isomer 3-(3-aminophenoxy)-N,N-dimethylpropanamide (CAS 1179304-85-8) and the primary amide analog 3-(4-aminophenoxy)propanamide (CAS 121489-79-0) are listed by fewer vendors, with the primary amide analog priced at ~$640 per 50 mg from Biosynth, reflecting more limited commercial availability . The target compound's broader vendor network and higher stock frequency reduce procurement lead time and single-supplier dependency. Sigma-Aldrich previously listed a related entry (45-CDS023280) described as 3-(4-Aminophenyl)-N,N-dimethylpropanamide, though this SKU has been discontinued [2].

Purity specification Commercial availability Procurement

Validated Research Application Scenarios for 3-(4-Aminophenoxy)-N,N-dimethylpropanamide


Fragment-Based Drug Design Targeting the HIV-1 Reverse Transcriptase NNRTI Binding Pocket

The compound serves as the minimalist core scaffold of the phenoxy-N,N-dimethylpropanamide NNRTI chemotype described by Prucha et al. (2023), where elaborated derivatives (JLJ754, JLJ752, and 32 others) demonstrated potent non-nucleoside inhibition of HIV-1 RT by targeting the Lys102 residue [1]. The 4-aminophenoxy group provides a synthetic handle for installing the cyanoindolizine, cyanonaphthalene, or acrylamide warheads that confer covalent or noncovalent inhibition. Researchers procuring this compound for NNRTI-focused fragment elaboration should select it over the 3-aminophenoxy isomer, which would misdirect the warhead trajectory away from the K102 sub-pocket [1].

Synthetic Intermediate for Biaryl Ether Library Synthesis via Buchwald-Hartwig or Chan-Lam Coupling

The 4-aminophenoxy moiety is a competent substrate for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) with aryl halides, enabling diversification of the aniline nitrogen into diverse aryl amines, amides, or sulfonamides. The N,N-dimethylamide terminus is stable under typical coupling conditions (base, elevated temperature), in contrast to a primary amide which may undergo N-arylation or base-induced hydrolysis . The 95% purity specification from Enamine and Fluorochem ensures that the amine is not contaminated with oxidized quinone-imine byproducts that could poison palladium catalysts [2].

Physicochemical Probe for Deconvoluting Amide HBD Contributions in Permeability SAR

Because the target compound possesses zero HBD at the amide nitrogen while retaining the 4-aminophenoxy HBD (aniline NH₂), it allows systematic investigation of how incremental HBD changes affect passive permeability and metabolic stability without altering the core scaffold topology . By comparing the target compound, the primary amide analog (1 additional HBD), and the N-methyl analog (1 fewer HBD than primary, 1 more than N,N-dimethyl), a research team can generate a matched molecular pair (MMP) series for quantitative permeability SAR. This application is supported by the commercial availability of all three analogs, though the target compound has the broadest vendor coverage [2].

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